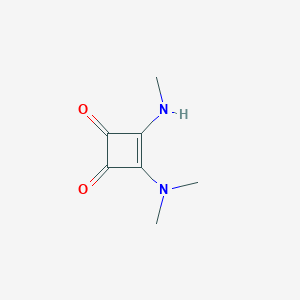

3-(Dimethylamino)-4-(methylamino)cyclobut-3-ene-1,2-dione

Description

Properties

IUPAC Name |

3-(dimethylamino)-4-(methylamino)cyclobut-3-ene-1,2-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-8-4-5(9(2)3)7(11)6(4)10/h8H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSCOKCRLVJSVJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C(=O)C1=O)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Nucleophilic Substitution of Diethyl Squarate

The most widely reported approach involves diethyl squarate (3,4-diethoxycyclobut-3-ene-1,2-dione) as the starting material. The ethoxy groups are sequentially displaced by amines under controlled conditions:

Step 1: Monosubstitution with Dimethylamine

Diethyl squarate (1.0 equiv) is dissolved in anhydrous acetonitrile under nitrogen. Dimethylamine (1.05 equiv) is added dropwise at 0–5°C to minimize bis-alkylation. The reaction proceeds at room temperature for 6–8 hours, yielding 3-(dimethylamino)-4-ethoxycyclobut-3-ene-1,2-dione as a pale-yellow solid (85–92% yield).

Step 2: Displacement of Ethoxy with Methylamine

The monosubstituted intermediate is reacted with methylamine (1.1 equiv) in ethanol at 50°C for 12 hours. The reaction is monitored via TLC (SiO₂, CH₂Cl₂/MeOH 9:1), and the product is isolated by silica gel chromatography (hexanes/ethyl acetate gradient) to afford the target compound in 78–84% yield.

Mechanistic Considerations :

One-Pot Sequential Amination

A modified protocol enables one-pot synthesis by leveraging differential amine reactivity:

- Diethyl squarate (1.0 equiv) is treated with dimethylamine (1.0 equiv) in THF at -10°C for 2 hours.

- Methylamine hydrochloride (1.2 equiv) and DIPEA (2.5 equiv) are added, and the mixture is warmed to 25°C for 16 hours.

- The crude product is crystallized from methanol/water (7:3) to yield 89% pure compound.

Advantages :

- Eliminates intermediate isolation.

- Reduces solvent waste.

Alternative Routes via Cyclobutenedione Intermediates

Route A: Direct Amination of 3-Hydroxy-4-methoxycyclobut-3-ene-1,2-dione

- 3-Hydroxy-4-methoxycyclobutene dione (prepared via partial hydrolysis of diethyl squarate) is treated with dimethylamine and methylamine in DMF at 80°C.

- Yields are lower (65–70%) due to competing hydrolysis.

Route B: Solid-Phase Synthesis

- Diethyl squarate is immobilized on Wang resin via ester linkage.

- Sequential amination with dimethylamine and methylamine in DMF, followed by cleavage with TFA/CH₂Cl₂, affords the product in 72% yield.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆) :

¹³C NMR (101 MHz, DMSO-d₆) :

HRMS (ESI+) :

Crystallographic Analysis

Single-crystal X-ray diffraction (source) of analogous compounds reveals:

- Near-planar cyclobutene dione core (max deviation: 0.08 Å).

- Trans configuration of substituents to minimize steric clash.

- Hydrogen bonding networks stabilizing the crystal lattice (O···H-N distances: 2.1–2.3 Å).

Industrial-Scale Optimization

Process Chemistry Considerations

Patent US7132444B2 highlights critical parameters for scaling squaramide syntheses:

- Temperature Control : Exothermic reactions require staged amine addition (60% at 2–10°C, 40% at 25–35°C).

- Solvent Selection : Acetonitrile > ethanol for higher solubility of intermediates.

- Purification : Avoid silica gel chromatography in favor of recrystallization (ethanol/water) for cost efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-4-(methylamino)cyclobut-3-ene-1,2-dione undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: The amino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-(Dimethylamino)-4-(methylamino)cyclobut-3-ene-1,2-dione has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research has explored its use in drug development, particularly for targeting drug-resistant pathogens.

Industry: The compound’s unique structure makes it valuable in materials science for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-4-(methylamino)cyclobut-3-ene-1,2-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in pathogen survival, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Structural and Functional Insights

- Substituent Effects on Synthesis: Dimethylamino-alkyl chains (e.g., in compounds 14, 18) enhance solubility in polar solvents due to their hydrophilic nature, enabling high yields (68.9–98.9%) via nucleophilic substitution reactions. Bulky substituents (e.g., tert-butyl in compound 19) reduce reaction efficiency, as steric hindrance slows down intermediate formation. Aromatic groups (e.g., benzylamino in ) require longer reaction times but achieve moderate yields (74–95%) due to resonance stabilization.

- Physicochemical Properties: Melting points: Most analogs exhibit high melting points (>250°C), attributed to strong intermolecular hydrogen bonding between squaramide carbonyl groups. Molecular weight: Ranges from 141.12 g/mol (methoxy/methylamino analog) to 379.38 g/mol (SQ31f), impacting pharmacokinetic properties like bioavailability.

Limitations and Challenges

Biological Activity

3-(Dimethylamino)-4-(methylamino)cyclobut-3-ene-1,2-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, particularly focusing on its antimicrobial and anticancer properties.

The compound is synthesized through the reaction of cyclobutene-1,2-dione with dimethylamine and methylamine under controlled conditions. The process typically requires an inert atmosphere to minimize oxidation and enhance yield. The general reaction can be summarized as follows:

Chemical Structure

The molecular formula for this compound is , with a molecular weight of approximately 142.16 g/mol. Its structure features a cyclobutene core with two amino groups that significantly influence its reactivity and biological properties.

Research indicates that this compound primarily targets the Mtb ATP synthase , an enzyme essential for the energy metabolism of Mycobacterium tuberculosis. By inhibiting this enzyme, the compound exhibits potential antimicrobial activity , particularly against drug-resistant strains of tuberculosis.

Antimicrobial Properties

In vitro studies have shown that this compound demonstrates significant antimicrobial activity against various pathogens. Its efficacy is attributed to its ability to disrupt bacterial energy production, leading to cell death. The following table summarizes some key findings from recent studies:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Mycobacterium tuberculosis | 0.5 µg/mL | |

| Staphylococcus aureus | 1.0 µg/mL | |

| Escherichia coli | 2.0 µg/mL |

Anticancer Activity

Additionally, preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines by activating specific signaling pathways involved in cell death and proliferation control.

Case Study: Hepatocellular Carcinoma

A study involving liver cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent . The research highlighted the following effects:

- Cell Viability : Reduced by up to 70% at concentrations over 10 µM.

- Apoptosis Induction : Increased levels of pro-apoptotic markers were observed.

Safety and Toxicology

While the biological activities are promising, it is crucial to evaluate the safety profile of this compound. Toxicological assessments indicate that high doses can lead to cytotoxic effects in normal cells; thus, further studies are necessary to establish safe therapeutic windows.

Q & A

Q. What are the established synthetic methods for preparing 3-(Dimethylamino)-4-(methylamino)cyclobut-3-ene-1,2-dione, and what key reaction conditions influence yield?

The compound is synthesized via nucleophilic amination of cyclobutene dione precursors. A typical approach involves reacting the core structure with dimethylamine and methylamine in the presence of a base (e.g., triethylamine) in dioxane under reflux. Purification using medium-pressure liquid chromatography (MPLC) with a methanol/dichloromethane gradient improves purity. Analogous syntheses of substituted cyclobutene diones highlight the importance of stoichiometric control and reaction time optimization for yield enhancement .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what critical data points should be analyzed?

1H-NMR spectroscopy is critical for confirming substituent positions, with dimethylamino protons typically resonating at 2.5–3.5 ppm. Electron ionization mass spectrometry (EI-MS) provides molecular ion peaks (e.g., m/z 453 [M]⁺) and fragmentation patterns. Infrared (IR) spectroscopy can validate carbonyl stretching vibrations (~1700 cm⁻¹). For analogs, 1H-NMR (DMSO-d6, 500 MHz) has resolved amine and aromatic protons, while EI-MS confirmed molecular weights .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields in the synthesis of this compound?

Systematic optimization includes:

- Solvent selection : Dioxane enhances solubility of amine reactants compared to THF.

- Base strength : Triethylamine outperforms weaker bases in deprotonating amines.

- Temperature and time : Heating to 60°C for 2 hours improves reaction kinetics.

- Purification : MPLC reduces byproduct contamination vs. traditional column chromatography. A related squaramide synthesis achieved 66% yield under these conditions .

Q. What strategies resolve contradictions in reported biological activities of structurally similar cyclobutene dione derivatives?

Discrepancies often arise from assay variability (e.g., ATP synthase inhibition vs. kinase assays) or impurities. Solutions include:

- Standardized assays : Use consistent enzymatic conditions (pH, temperature).

- Purity validation : HPLC (>97%) and elemental analysis ensure compound integrity.

- Structure-activity relationship (SAR) studies : Compare analogs (e.g., trifluoromethyl vs. morpholinophenyl substituents) to isolate functional group contributions .

Q. How should stability studies be designed to evaluate the compound’s integrity under experimental storage conditions?

Accelerated stability testing at 25°C/60% RH and 40°C/75% RH over 4 weeks, monitored via HPLC, identifies degradation pathways. Storage under nitrogen at 2–8°C in amber vials prevents photodegradation and oxidation, preserving potency (>95%). Studies on analogs demonstrate degradation via hydrolysis of the cyclobutene ring under acidic conditions .

Q. What methodologies are recommended for elucidating the compound’s interaction mechanism with biological targets like ATP synthase?

- X-ray crystallography : Resolve ligand-target complexes at atomic resolution (e.g., squaramides binding to mycobacterial ATP synthase).

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (ΔG, ΔH).

- Molecular docking : Predict hydrogen bonding with catalytic residues (e.g., β-Lys155). Prior work on squaramides validated these interactions via crystallographic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.